denudatin A

Description

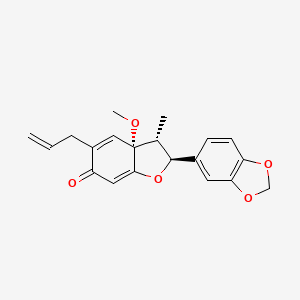

Denudatin A is a neolignan compound belonging to the benzofuran class, structurally characterized by its bicyclic framework with oxygen-containing heterocycles. It is primarily isolated from plants in the Piper genus, such as Piper attenuatum and Piper kadsura . Neolignans like this compound are biosynthetically derived from phenylpropanoid pathways and exhibit diverse biological activities, including anti-inflammatory, antiplatelet, and vasorelaxant properties. Most studies focus on its structural analog, Denudatin B, which shares a similar core structure but differs in substituent groups and stereochemistry .

Properties

Molecular Formula |

C20H20O5 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

(2S,3R,3aR)-2-(1,3-benzodioxol-5-yl)-3a-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one |

InChI |

InChI=1S/C20H20O5/c1-4-5-14-10-20(22-3)12(2)19(25-18(20)9-15(14)21)13-6-7-16-17(8-13)24-11-23-16/h4,6-10,12,19H,1,5,11H2,2-3H3/t12-,19+,20-/m1/s1 |

InChI Key |

GGRIWHJBFXFKGS-OITMNORJSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](OC2=CC(=O)C(=C[C@@]12OC)CC=C)C3=CC4=C(C=C3)OCO4 |

Canonical SMILES |

CC1C(OC2=CC(=O)C(=CC12OC)CC=C)C3=CC4=C(C=C3)OCO4 |

Synonyms |

denudatin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Denudatin A belongs to a family of benzofuran neolignans with closely related analogs. Below is a systematic comparison of this compound and its structural/functional analogs, primarily based on Denudatin B and other compounds from the provided evidence:

Structural Comparison

Key Observations :

- Denudatin B and Kadsurenone are isomers with identical molecular formulas but distinct substituent configurations, leading to differences in bioactivity .

- This compound’s exact structure remains uncharacterized in the provided evidence, but it is classified as a benzofuran neolignan with structural parallels to Denudatin B .

Pharmacological Activity Comparison

Key Observations :

- Denudatin B exhibits superior antiplatelet and PAF antagonistic activity compared to Kadsurenone, likely due to stereochemical advantages .

Q & A

Q. What are the key structural characteristics of Denudatin A, and how do they influence experimental design?

this compound (C₂₀H₂₀O₅) crystallizes in a triclinic P3₁ space group with distinct unit cell parameters (a = 7.5210 Å, b = 25.2821 Å, c = 1238.4 Å, β = 7.7°) and a density of 1.367 g/cm³ . These structural properties, including hydrogen atom refinement and residual density data, are critical for designing crystallography experiments, such as X-ray diffraction studies. Researchers should prioritize high-purity samples (≥95%) and controlled temperature conditions (e.g., 24°C as per crystallography data) to ensure accurate structural analysis .

Q. What analytical methods are validated for quantifying this compound in plant extracts?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are standard methods. For reproducibility, use a C18 column (5 µm, 250 mm × 4.6 mm) with a mobile phase gradient of acetonitrile/water (0.1% formic acid) at 1.0 mL/min. Validate methods per ICH guidelines, including linearity (R² ≥ 0.995), precision (%RSD < 2%), and recovery rates (90–110%) .

Q. How can this compound be isolated and purified from Magnolia species?

A sequential protocol is recommended:

- Extraction : Use methanol or ethanol (70–80%) via Soxhlet or maceration.

- Partitioning : Liquid-liquid extraction with ethyl acetate to concentrate non-polar compounds.

- Chromatography : Silica gel column chromatography (hexane:ethyl acetate gradient) followed by preparative HPLC for final purification .

Advanced Research Questions

Q. What experimental strategies address contradictions in this compound’s reported bioactivity (e.g., antioxidant vs. cytotoxic effects)?

Contradictions often arise from variability in assay conditions (e.g., DPPH vs. MTT assays) or cell line specificity. To resolve this:

- Standardize protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and normalize results to positive controls (e.g., ascorbic acid for antioxidant assays).

- Dose-response analysis : Test a wide concentration range (0.1–100 µM) to identify biphasic effects.

- Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to elucidate context-dependent pathways .

Q. How can researchers optimize this compound’s synthetic pathways to improve yield?

Semi-synthesis from honokiol (a biosynthetic precursor) via regioselective acetylation is a promising approach. Key steps:

- Catalyst screening : Test Lewis acids (e.g., BF₃·Et₂O) for acetyl group positioning.

- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize reaction time, temperature, and solvent polarity.

- Yield tracking : Use LC-MS to monitor intermediates and final product .

Q. What in silico approaches predict this compound’s molecular targets and pharmacokinetics?

- Molecular docking : Use AutoDock Vina to screen against targets like COX-2 or NF-κB. Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability.

- ADMET prediction : SwissADME or pkCSM tools can estimate bioavailability (%F), blood-brain barrier permeability, and cytochrome P450 interactions .

Q. How do this compound’s stereochemical properties affect its pharmacological activity?

Comparative studies of enantiomers (e.g., via chiral HPLC) are essential. For example, the (R)-enantiomer may exhibit higher affinity for serotonin receptors, while the (S)-form could dominate anti-inflammatory effects. Use circular dichroism (CD) spectroscopy to correlate absolute configuration with bioactivity .

Methodological Guidance for Data Interpretation

Q. How should researchers analyze crystallographic data discrepancies in this compound studies?

- R-factor analysis : A low R-value (e.g., 0.031 in this compound’s structure ) indicates high data accuracy.

- Residual density maps : Use Olex2 or SHELXL to identify disordered regions. Adjust refinement constraints (e.g., isotropic vs. anisotropic models) for problematic atoms.

- Cross-validation : Compare with NMR-derived structures to resolve ambiguities .

Q. What statistical models are appropriate for dose-response studies of this compound?

- Non-linear regression : Fit data to sigmoidal curves (Hill equation) using GraphPad Prism.

- EC₅₀/IC₅₀ determination : Use 4-parameter logistic models with bootstrap resampling (n = 1000) to estimate confidence intervals .

Tables for Key Structural Data

| Parameter | This compound |

|---|---|

| Molecular formula | C₂₀H₂₀O₅ |

| Space group | Triclinic P3₁ |

| Unit cell volume (ų) | 1238.4 |

| Density (g/cm³) | 1.367 |

| R-factor | 0.031 |

| Temperature (°C) | 24 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.